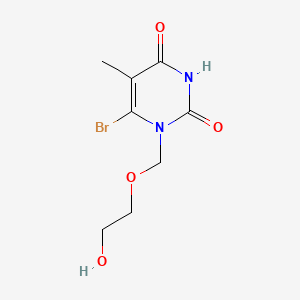
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- is a brominated pyrimidinedione derivative
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. The bromine atom and the hydroxyethoxy methyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Another brominated compound with different structural features.
6-Bromo-1-[(2-hydroxyethoxy)methyl]-2,4(1H,3H)-quinazolinedione: A structurally similar compound with a quinazoline core.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
131194-10-0 |
|---|---|
分子式 |
C8H11BrN2O4 |
分子量 |
279.09 g/mol |
IUPAC名 |
6-bromo-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14) |
InChIキー |
MAGVEXJBSDQQHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















